molecular formula C23H28N2O3S B2392230 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1005301-05-2

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B2392230
CAS RN: 1005301-05-2
M. Wt: 412.55
InChI Key: LCJXUBCOEFOYFE-UHFFFAOYSA-N
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Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C23H28N2O3S and its molecular weight is 412.55. The purity is usually 95%.
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Scientific Research Applications

Protein Kinase Inhibition

Isoquinolinesulfonamides, including derivatives similar to the chemical compound , have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. These compounds inhibit protein kinases significantly by direct interaction with the enzyme's active center, which is crucial for understanding their role in cellular processes and the development of therapeutic agents targeting specific protein kinases involved in diseases (Hidaka et al., 1984).

Antimicrobial and Antifungal Activities

Sulfonamides derived from heterocyclic molecules have shown antimicrobial and antifungal activities. Studies on novel sulfonate derivatives, including those with pyridyl, quinolyl, and isoquinolyl groups, have highlighted their potential in treating infections caused by Gram-positive and Gram-negative bacteria and fungi. The synthesis and biological evaluation of these compounds provide valuable insights into developing new antimicrobial agents (Fadda et al., 2016).

Anticancer Agents

Research on sulfonamides containing condensed piperidine moieties has demonstrated their potential as oxidative stress-inducing anticancer agents. A library of piperidine ring-fused aromatic sulfonamides showed cytotoxic effects on various cancer cell lines by inducing oxidative stress and glutathione depletion. These findings indicate the potential of such compounds in cancer treatment, highlighting the importance of further investigation into their mechanisms of action and therapeutic efficacy (Madácsi et al., 2013).

Glucocorticoid Receptor Agonists

Tetrahydronaphthalene derivatives, including those coupled to various heterocycles, have been synthesized and evaluated as potent glucocorticoid receptor agonists. These compounds exhibit efficacy selectivity in assays representing transrepression effects over those representing transactivation effects. Such selectivity is crucial for developing glucocorticoid therapies with reduced side effects, providing a basis for the design of novel nonsteroidal glucocorticoid agonists (Biggadike et al., 2007).

properties

IUPAC Name

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3S/c1-16(2)23(26)25-13-5-8-18-9-11-20(15-22(18)25)24-29(27,28)21-12-10-17-6-3-4-7-19(17)14-21/h9-12,14-16,24H,3-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJXUBCOEFOYFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

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